2(1H)-Pyrimidinethione, 4,5,6-triamino-

描述

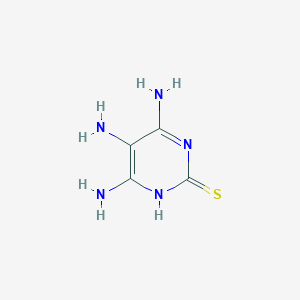

2(1H)-Pyrimidinethione, 4,5,6-triamino- is a heterocyclic compound with the molecular formula C4H7N5S It is characterized by the presence of three amino groups attached to the pyrimidine ring and a thione group at the second position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinethione, 4,5,6-triamino- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate guanidine derivatives with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: On an industrial scale, the production of 2(1H)-Pyrimidinethione, 4,5,6-triamino- may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as pressure and temperature control, are crucial to ensure efficient synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thione group can yield the corresponding thiol derivative.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Antimalarial Activity

The compound has been investigated for its potential as an antimalarial agent. Research indicates that derivatives of triaminopyrimidines show promise against Plasmodium falciparum, the parasite responsible for malaria. A study highlighted the development of novel triaminopyrimidine compounds that demonstrated efficacy in mouse models of malaria, with a predicted half-life that supports single-dose treatments . The mechanism involves targeting the vacuolar ATP synthase, which is crucial for the survival of the malaria parasite .

2. Anticancer Potential

Pyrimidine derivatives, including 2(1H)-Pyrimidinethione, have been explored for their anticancer properties. Several studies have documented their efficacy against various cancer cell lines, including melanoma and breast cancer. For instance, compounds derived from pyrimidine scaffolds are being evaluated for their ability to inhibit specific kinases involved in tumor growth and metastasis . A notable example includes Dilmapimod, which targets p38 MAP kinase and shows potential in treating inflammatory diseases and cancers .

3. Antioxidant Properties

Recent investigations have also focused on the antioxidant capabilities of pyrimidine derivatives. Compounds synthesized from 2(1H)-Pyrimidinethione have been shown to possess significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases . These antioxidants can terminate free radical chain reactions, thereby protecting cellular components from oxidative damage.

Synthesis and Derivative Development

The synthesis of 2(1H)-Pyrimidinethione and its derivatives typically involves various organic reactions such as cyclization and condensation with other reactive intermediates. For example, reactions involving thiourea and different aldehydes lead to the formation of diverse pyrimidine derivatives with enhanced biological activities .

Comprehensive Data Tables

Case Studies

Case Study 1: Antimalarial Efficacy

A study conducted on triaminopyrimidine derivatives revealed that certain modifications significantly enhanced their efficacy against malaria parasites. The optimized compounds exhibited a high kill rate and good safety profiles in animal models.

Case Study 2: Cancer Treatment

Research into pyrimidine-based kinase inhibitors has shown promising results in clinical trials for various cancers. The combination of these inhibitors with traditional chemotherapeutics has resulted in improved treatment outcomes.

作用机制

The mechanism by which 2(1H)-Pyrimidinethione, 4,5,6-triamino- exerts its effects involves interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thione group can interact with metal ions or other electrophilic centers, influencing various biochemical pathways.

相似化合物的比较

- 2(1H)-Pyrimidinone, 4,5,6-triamino-

- 2(1H)-Pyrimidinethione, 4,6-diamino-

- 2(1H)-Pyrimidinethione, 5,6-diamino-

Comparison: 2(1H)-Pyrimidinethione, 4,5,6-triamino- is unique due to the presence of three amino groups, which enhances its reactivity and potential for forming multiple hydrogen bonds. This distinguishes it from similar compounds with fewer amino groups, making it more versatile in chemical synthesis and biological applications.

生物活性

2(1H)-Pyrimidinethione, 4,5,6-triamino- is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with amino and thione groups. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

2(1H)-Pyrimidinethione derivatives have shown significant antimicrobial properties . Research indicates that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2(1H)-Pyrimidinethione | S. aureus | 8 |

| 2(1H)-Pyrimidinethione | E. coli | 16 |

Antitumor Activity

Studies have reported that 2(1H)-Pyrimidinethione exhibits antitumor activity . It has been evaluated in various cancer cell lines, showing potential in inhibiting cell proliferation. A notable study found that the compound significantly reduced the viability of human cancer cells through apoptosis induction .

Anti-inflammatory and Antioxidant Effects

The compound also demonstrates anti-inflammatory and antioxidant properties. Research indicates that it can inhibit inflammatory cytokines and reduce oxidative stress markers in cellular models . These effects are crucial for its potential therapeutic applications in conditions characterized by inflammation.

The biological activities of 2(1H)-Pyrimidinethione are attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase, which is critical in DNA synthesis .

- Receptor Modulation : It may act as a modulator for specific receptors involved in cellular signaling pathways, contributing to its anticancer effects .

Case Studies

- Antimicrobial Efficacy Study : A study investigated the efficacy of 2(1H)-Pyrimidinethione against multidrug-resistant bacterial strains. The results showed promising activity with MIC values comparable to conventional antibiotics, suggesting its potential as an alternative treatment option .

- Cancer Cell Line Analysis : In another study involving various cancer cell lines (e.g., breast cancer), the compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation pathways .

化学反应分析

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused pyrimidine systems:

Formation of Pyrimido[4,5-d]pyrimidines

Under acidic conditions, 4,5,6-triamino-2(1H)-pyrimidinethione undergoes ring expansion. For instance, heating with formamide or phenyl isocyanate yields bicyclic derivatives :

These products exhibit antimicrobial and kinase-inhibitory activities .

Oxidative and Antioxidant Activity

The thione group and amino substituents contribute to redox reactivity:

Antioxidant Mechanism

4-Hydroxy-2,5,6-triaminopyrimidine sulfate (a derivative) demonstrates antioxidant activity comparable to tetrahydrofolate (THF), attributed to the 5-amino group’s ability to scavenge free radicals . Structural analogs inhibit tyrosine kinase by blocking substrate-enzyme interactions .

Substitution and Functionalization

Thione-to-Hydroxy Exchange

In biological systems, the thione sulfur can be replaced by hydroxyl groups. For example, 2,4,5-triamino-6-hydroxypyrimidine (TAHP) is synthesized via catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine, highlighting the interchangeability of thione and hydroxy groups under reductive conditions .

Acid-Mediated Degradation

Ring Opening and Rearrangement

Treatment with concentrated HCl at elevated temperatures (80–100°C) leads to ring opening, forming pyrimidine-based formamide intermediates. Subsequent hydrolysis eliminates formic acid, yielding 2,4,5-triaminopyrimidine derivatives :

| Starting Material | Conditions | Intermediate | Final Product |

|---|---|---|---|

| 2-Amino-6-cyanopurine | HCl (37%), ethanol/DMSO, 80–100°C | Formamide intermediate | 2,4,5-Triaminopyrimidine-6-carbonitrile |

These derivatives serve as blue fluorescent probes for cellular imaging .

属性

IUPAC Name |

4,5,6-triamino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5S/c5-1-2(6)8-4(10)9-3(1)7/h5H2,(H5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMUXLUXSRKQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)N=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148004 | |

| Record name | 2(1H)-Pyrimidinethione, 4,5,6-triamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-99-0 | |

| Record name | 4,5,6-Triamino-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, 4,5,6-triamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC45760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 4,5,6-triamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。